molecular formula C21H23FN2O3S B5664431 1-(cyclopropylsulfonyl)-N-(4'-fluorobiphenyl-3-yl)piperidine-3-carboxamide

1-(cyclopropylsulfonyl)-N-(4'-fluorobiphenyl-3-yl)piperidine-3-carboxamide

Cat. No. B5664431
M. Wt: 402.5 g/mol
InChI Key: VQZFLEKRCNEFNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(cyclopropylsulfonyl)-N-(4'-fluorobiphenyl-3-yl)piperidine-3-carboxamide often involves multi-step reactions including nucleophilic substitution and ester hydrolysis. For instance, Zhou et al. (2021) describe a high-yield synthesis method for a related compound involving commercially available precursors and multiple reaction steps, achieving a total yield of 48.8% (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds in this class can be complex, often characterized using techniques like NMR and mass spectrometry. For example, the structure of a related compound synthesized by Zhou et al. was confirmed using 1H NMR and MS spectrum (Zhou et al., 2021).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including nucleophilic displacement and cycloaddition. Liu et al. (2013) demonstrated an asymmetric [4 + 2] cycloaddition reaction involving cyclic N-sulfonylimines, showcasing the reactivity of similar structures (Liu et al., 2013).

Physical Properties Analysis

The physical properties of such compounds depend on their molecular structure and can be characterized using X-ray diffraction and spectral analysis. Sanjeevarayappa et al. (2015) provided a detailed analysis of a similar compound using single crystal XRD data (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the specific functional groups and molecular framework. Eskola et al. (2002) discussed the synthesis of a radiolabeled compound for imaging, highlighting the stability and reactivity of the fluorophenyl group in a related structure (Eskola et al., 2002).

properties

IUPAC Name

1-cyclopropylsulfonyl-N-[3-(4-fluorophenyl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3S/c22-18-8-6-15(7-9-18)16-3-1-5-19(13-16)23-21(25)17-4-2-12-24(14-17)28(26,27)20-10-11-20/h1,3,5-9,13,17,20H,2,4,10-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZFLEKRCNEFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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